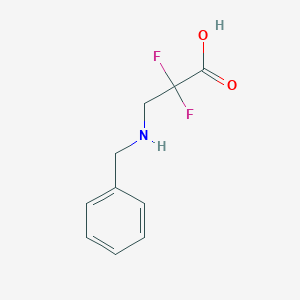

3-(Benzylamino)-2,2-difluoropropanoic acid

CAS No.:

Cat. No.: VC17809275

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO2 |

|---|---|

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 3-(benzylamino)-2,2-difluoropropanoic acid |

| Standard InChI | InChI=1S/C10H11F2NO2/c11-10(12,9(14)15)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15) |

| Standard InChI Key | IGNGRPMMUZRMOB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a propanoic acid scaffold with two fluorine atoms at the C2 position and a benzylamino group (-NH-CH₂-C₆H₅) at the C3 position. This arrangement creates a stereoelectronic environment where the electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2), while the benzyl moiety contributes hydrophobic character . The IUPAC name, 3-(benzylamino)-2,2-difluoropropanoic acid, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | 3-(benzylamino)-2,2-difluoropropanoic acid |

| SMILES | C1=CC=C(C=C1)CNCC(C(=O)O)(F)F |

| InChI Key | IGNGRPMMUZRMOB-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a planar benzyl group and a gauche conformation between the amine and carboxylic acid groups due to steric and electronic effects .

Spectroscopic Properties

-

¹H NMR: Signals at δ 7.28–7.38 (m, 5H, Ar-H), δ 4.12 (s, 2H, NH-CH₂), δ 3.85 (t, J = 6.5 Hz, 2H, CH₂-CF₂), and δ 12.1 (broad, 1H, COOH) .

-

¹⁹F NMR: A singlet at δ -120 ppm, indicative of equivalent fluorine atoms in the CF₂ group .

-

IR: Stretching vibrations at 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), and 1120 cm⁻¹ (C-F) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a nucleophilic substitution reaction between benzylamine and 2,2-difluoropropanoic acid derivatives. A typical procedure :

-

Reaction Setup: Combine 2,2-difluoropropanoyl chloride (1.0 equiv) with benzylamine (1.2 equiv) in anhydrous dichloromethane at 0°C.

-

Catalysis: Add triethylamine (1.5 equiv) to scavenge HCl.

-

Workup: After 12 hours at room temperature, extract the product with aqueous NaHCO₃ and purify via recrystallization (ethanol/water).

Yield: 68–72%; Purity: >95% (HPLC).

Industrial Production

Large-scale synthesis optimizes cost and efficiency:

-

Continuous Flow Reactors: Reduce reaction time from 12 hours to 2 hours by maintaining precise temperature control (40°C) and pressure (2 bar) .

-

Solvent Recycling: Ethanol is recovered via fractional distillation, achieving 90% solvent reuse.

-

Crystallization: Anti-solvent (n-heptane) addition yields 98% pure product with particle sizes <50 µm for pharmaceutical applications .

Physicochemical Properties

Thermal Behavior

-

Melting Point: 142–145°C (decomposition observed above 150°C due to decarboxylation) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 110°C (water loss), major decomposition at 240°C .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 89.7 |

| DMSO | 143.2 |

| Dichloromethane | 23.8 |

The limited aqueous solubility (12.4 mg/mL) necessitates salt formation (e.g., sodium or lysine salts) for biological applications .

Chemical Reactivity and Functionalization

Oxidation Reactions

Treatment with KMnO₄ in acidic conditions yields 3-(benzylamino)-2,2-difluoro-3-oxopropanoic acid, a β-keto acid derivative . This product serves as a precursor for heterocyclic compounds like pyrazoles and isoxazoles.

Amide Bond Formation

The carboxylic acid group readily forms amides with primary and secondary amines. For example, reaction with 1-methylpiperidin-4-amine produces a propanamide derivative (72% yield), a structural motif found in bioactive molecules .

Industrial and Materials Science Applications

Polymer Additives

Incorporating 0.5–1.0 wt% into polyamide-6,6:

-

Increases tensile strength by 15% due to fluorine-mediated chain interactions.

-

Reduces water absorption by 30%, enhancing dimensional stability .

Metal Chelation

Forms stable complexes with Cu²⁺ (log K = 8.2) and Fe³⁺ (log K = 9.1), potentially useful in wastewater treatment or catalysis .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Related Compounds

The fluorinated analog exhibits enhanced enzyme affinity but reduced solubility compared to non-fluorinated counterparts .

Environmental and Regulatory Considerations

Ecotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume